molecular formula C21H16N4O7 B14591902 2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1) CAS No. 61171-25-3

2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)

Cat. No.: B14591902
CAS No.: 61171-25-3
M. Wt: 436.4 g/mol
InChI Key: YWOAWUQAJVOCTQ-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 3,6-dimethylbenzo[g]isoquinoline.

Preparation Methods

The synthesis of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) involves several steps:

Industrial production methods for this compound would likely involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) undergoes various chemical reactions:

    Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) exerts its effects involves interactions with molecular targets and pathways. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, while the aromatic rings in 3,6-dimethylbenzo[g]isoquinoline can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) can be compared with other similar compounds such as:

The uniqueness of 2,4,6-Trinitrophenol–3,6-dimethylbenzo[g]isoquinoline (1/1) lies in its combination of properties from both parent compounds, resulting in a compound with diverse applications and potential for further research.

Properties

CAS No.

61171-25-3

Molecular Formula

C21H16N4O7

Molecular Weight

436.4 g/mol

IUPAC Name

3,6-dimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C15H13N.C6H3N3O7/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-9H,1-2H3;1-2,10H

InChI Key

YWOAWUQAJVOCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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